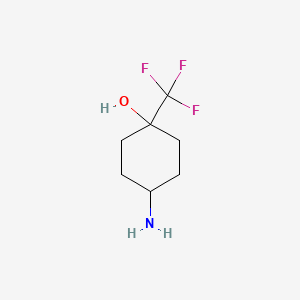

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKKRXYSBWMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261412 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-30-1 | |

| Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

An In-Depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Introduction

This compound is a fluorinated alicyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its unique structural features—a rigid cyclohexane scaffold, a basic amino group, and an electron-withdrawing trifluoromethyl group—make it a valuable building block for creating novel therapeutic agents. The trifluoromethyl group is particularly significant as it can enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and potential applications of this compound for researchers and scientists in drug development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in public literature. However, based on its structure and data from analogous compounds, we can estimate its key physicochemical properties. These estimated values are crucial for predicting its behavior in biological systems and for designing synthetic routes.

| Property | Estimated Value | Comments |

| Molecular Formula | C7H12F3NO | - |

| Molecular Weight | 183.17 g/mol | - |

| Appearance | White to off-white solid | Based on similar small molecule amines. |

| Melting Point | 85-95 °C | Estimated based on similar substituted cyclohexanols. |

| Boiling Point | ~220 °C at 760 mmHg | Estimated using computational models. |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | The polar amino and hydroxyl groups confer some water solubility, while the cyclohexane and trifluoromethyl groups increase lipophilicity. |

| pKa (of the amine) | 8.5 - 9.5 | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the amino group compared to a non-fluorinated analog. |

| LogP | 1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity. |

Synthesis

A plausible and efficient synthesis of this compound can be achieved from 4-aminocyclohexanone. The following multi-step protocol outlines a common approach.

Experimental Protocol

Step 1: Protection of the Amine

-

Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, like triethylamine, to neutralize the hydrochloride salt.

-

Introduce a protecting group, for example, by adding di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate and concentrate under reduced pressure.

Step 2: Trifluoromethylation

-

Dissolve the Boc-protected 4-aminocyclohexanone in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3), along with a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate, wash the combined organic layers, dry, and concentrate.

Step 3: Deprotection of the Amine

-

Dissolve the crude product from the previous step in a solvent suitable for deprotection, such as a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for a few hours until the Boc group is completely removed (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The final product can be purified by recrystallization or column chromatography to yield this compound as the hydrochloride salt.

Synthesis Workflow

Caption: Synthetic route for this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a desirable scaffold for the development of new drugs. Its incorporation into a drug candidate can lead to improved pharmacological properties.

Use as a Building Block for RORγt Modulators

Recent patent literature has disclosed the use of this compound and its derivatives as key building blocks in the synthesis of Retinoid-related Orphan Receptor gamma t (RORγt) modulators. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis and multiple sclerosis.

By acting as inverse agonists, these compounds can reduce the transcriptional activity of RORγt, leading to a decrease in the production of pro-inflammatory cytokines like IL-17. The this compound moiety often serves as a central scaffold that can be further functionalized to optimize binding to the RORγt ligand-binding domain.

Potential Mechanism of Action

Caption: Inhibition of the RORγt pathway by a potential drug candidate.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties is sparse, its structural characteristics suggest favorable properties for drug design. The synthetic route presented here offers a reliable method for its preparation. Its demonstrated use in the development of RORγt modulators highlights its importance in the ongoing search for new treatments for autoimmune diseases. Further research into this and other applications of this compound is warranted.

References

- Title: N-(4-(1-HYDROXY-1-(TRIFLUOROMETHYL)CYCLOHEXAN-4-YL)PYRIDIN-2-YL)-1-ISOPROPYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE AND ITS USE AS A RORγT MODULATOR.

- Title: PREPARATION OF CYCLOHEXYL PYRIDINYL AMIDES AS RORγT MODULATORS.

An In-depth Technical Guide to 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol: Synthesis, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating and increasingly important building block in medicinal chemistry and materials science.[1] Its unique structure, combining a cyclohexane scaffold with a trifluoromethyl group and an amino functionality, offers a compelling platform for the design of novel therapeutic agents and functional materials. The presence of the trifluoromethyl group, a common moiety in many bioactive molecules, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, stereochemistry, and potential applications of this compound, with a focus on its utility for professionals in drug development.

Chemical Identity and Isomerism

This compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the amino and hydroxyl groups relative to the cyclohexane ring defines their distinct three-dimensional structures and, consequently, their physical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Isomer |

| cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol | 1408076-30-1 | C7H12F3NO | 183.17 g/mol | cis |

| trans-4-Amino-1-(trifluoromethyl)cyclohexanol | 1408075-09-1 | C7H12F3NO | 183.17 g/mol | trans |

| This compound | 1202411-98-0 | C7H12F3NO | 183.17 g/mol | Mixture of isomers |

| cis-4-Amino-1-(trifluoromethyl)cyclohexanol hydrochloride | 2408962-48-9 | C7H13ClF3NO | 219.63 g/mol | cis (Hydrochloride salt) |

Structural Representation of Isomers

The chair conformation of the cyclohexane ring is crucial for understanding the spatial relationship between the substituents.

Caption: Chair conformations of cis- and trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Synthesis and Stereocontrol

The synthesis of this compound isomers typically originates from a suitable cyclohexanone precursor.[1] A common strategy involves the trifluoromethylation of a protected 4-aminocyclohexanone derivative. The stereochemical outcome of the reaction is a critical aspect, and achieving a high diastereomeric excess of either the cis or trans isomer often requires careful selection of reagents and reaction conditions.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound isomers.

Spectroscopic Characterization

The structural elucidation and differentiation of the cis and trans isomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, especially the proton geminal to the amino group, will differ between the cis and trans isomers due to their different magnetic environments.

-

¹³C NMR: The carbon signals of the cyclohexane ring will also exhibit distinct chemical shifts for the two isomers. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This technique is highly informative, showing a characteristic signal for the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Introduction of the Trifluoromethyl Group: The CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

-

Three-Dimensional Diversity: The rigid cyclohexane core provides a three-dimensional framework that can be exploited to orient pharmacophoric groups in specific vectors, leading to improved binding affinity and selectivity for biological targets.

-

Amino Group as a Handle: The primary amino group serves as a versatile synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

This building block has potential applications in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and central nervous system conditions. The distinct stereochemistry of the cis and trans isomers can lead to different pharmacological profiles, making stereoselective synthesis and evaluation crucial in drug development campaigns.

Experimental Protocol: Illustrative Synthesis of a Trifluoromethylated Cyclohexanol

The following is a general, illustrative protocol for the trifluoromethylation of a ketone, which is a key step in the synthesis of the target compound. Note: This is a generalized procedure and requires optimization for the specific substrate.

-

Reaction Setup: To a solution of the protected 4-aminocyclohexanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 eq).

-

Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated alcohol.

References

-

Chemical Suppliers. trans-4-Amino-1-(trifluoromethyl)cyclohexanol. [Link]

-

LookChem. This compound. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Introduction

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a fascinating molecule that presents unique challenges and opportunities in drug discovery and materials science. The rigid cyclohexane scaffold, substituted with a polar amino group and a lipophilic, electron-withdrawing trifluoromethyl group, creates a molecule with distinct stereochemical and electronic properties. A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its bioactivity, reactivity, and material properties. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of this compound, with a focus on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). As a senior application scientist, my aim is not merely to present data, but to illuminate the scientific reasoning behind the experimental choices and the interpretation of the resulting spectra. This guide is structured to empower researchers to not only understand the spectroscopic data of this specific molecule but also to apply these principles to other complex small molecules.

Molecular Structure and Stereoisomerism

The cyclohexane ring of this compound exists predominantly in a chair conformation to minimize steric strain. The substituents at the C1 and C4 positions can be arranged in either a cis or trans relationship, leading to two diastereomers. Within each diastereomer, the chair flip can result in different conformations, with the bulkier trifluoromethyl group and the amino group preferentially occupying the equatorial position to minimize 1,3-diaxial interactions. The interplay of these conformational and stereochemical factors will be a recurring theme in the interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ) - cis isomer (ppm) | Predicted Chemical Shift (δ) - trans isomer (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1' (OH) | ~2.5-3.5 | ~2.5-3.5 | br s | - |

| H-2, H-6 (axial) | ~1.4-1.6 | ~1.2-1.4 | m | - |

| H-2, H-6 (equatorial) | ~1.8-2.0 | ~1.9-2.1 | m | - |

| H-3, H-5 (axial) | ~1.3-1.5 | ~1.1-1.3 | m | - |

| H-3, H-5 (equatorial) | ~2.0-2.2 | ~2.1-2.3 | m | - |

| H-4 | ~3.20 (axial) | ~2.65 (equatorial) | m | - |

| NH₂ | ~1.5-2.5 | ~1.5-2.5 | br s | - |

Causality Behind Experimental Choices and Interpretation

The predicted chemical shifts are based on data from cis- and trans-4-aminocyclohexanol.[1][2] The key to distinguishing between the cis and trans isomers lies in the chemical shift and coupling constants of the H-4 proton. In the more stable chair conformation of the trans isomer, both the amino and hydroxyl groups can occupy equatorial positions, leaving the H-4 proton in an axial position. An axial proton typically resonates at a higher field (lower ppm value) compared to an equatorial proton.[1] Conversely, in the cis isomer, one substituent must be axial, and the H-4 proton will likely be in an equatorial position, shifting its resonance downfield.

The coupling constants also provide definitive stereochemical information. An axial H-4 proton in the trans isomer will exhibit large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the adjacent axial protons on C-3 and C-5.[3] An equatorial H-4 proton in the cis isomer will show smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz).[1]

The presence of the electron-withdrawing trifluoromethyl group at C-1 will deshield the adjacent protons (H-2 and H-6), causing them to resonate at a slightly lower field compared to unsubstituted cyclohexanol. The broad singlets for the OH and NH₂ protons are due to chemical exchange and can be confirmed by D₂O exchange, where these peaks will disappear.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Instrument Setup: The experiment should be run on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise) and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration if needed.[4]

-

D₂O Exchange: To confirm the identity of the OH and NH₂ protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The exchangeable protons will be replaced by deuterium, causing their signals to disappear.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ) - cis isomer (ppm) | Predicted Chemical Shift (δ) - trans isomer (ppm) |

| C-1 | ~75-80 | ~70-75 |

| C-2, C-6 | ~30-35 | ~35-40 |

| C-3, C-5 | ~25-30 | ~30-35 |

| C-4 | ~50-55 | ~45-50 |

| CF₃ | ~125-130 (q, ¹J_CF ≈ 280-290 Hz) | ~125-130 (q, ¹J_CF ≈ 280-290 Hz) |

Causality Behind Experimental Choices and Interpretation

The predicted ¹³C chemical shifts are extrapolated from data for 4-aminocyclohexanol and related fluorinated compounds.[5] The carbon bearing the hydroxyl group (C-1) is significantly deshielded. The stereochemistry at C-1 and C-4 influences the chemical shifts of the ring carbons due to the gamma-gauche effect. An axial substituent will shield the gamma-carbon, causing it to resonate at a higher field (lower ppm). This effect can be used to differentiate the cis and trans isomers.

The most striking feature will be the signal for the trifluoromethyl carbon. Due to the large one-bond carbon-fluorine coupling (¹J_CF), this signal will appear as a quartet in the proton-decoupled ¹³C NMR spectrum. The chemical shift of the CF₃ group is also influenced by the electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of a deuterated solvent.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the long relaxation times of quaternary carbons.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

| CF₃ | -75 to -85 | s |

Causality Behind Experimental Choices and Interpretation

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it ideal for studying fluorinated compounds.[6] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment.[7] For a CF₃ group on a tertiary alcohol, the chemical shift is expected to be in the range of -75 to -85 ppm relative to CFCl₃.[8] The signal will appear as a singlet in the proton-decoupled spectrum. In the proton-coupled spectrum, long-range H-F couplings may be observed, which can provide additional structural information.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The NMR spectrometer must be equipped with a fluorine-capable probe.

-

Data Acquisition: Acquire a standard 1D ¹⁹F NMR spectrum. Proton decoupling is typically used to simplify the spectrum. Key parameters include setting the spectral width to cover the expected chemical shift range and using a sufficient number of scans for good signal-to-noise.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad, Strong |

| N-H (primary amine) | 3300-3500 | Medium, Two bands |

| C-H (alkane) | 2850-2960 | Strong |

| N-H (bend) | 1590-1650 | Medium |

| C-F | 1000-1400 | Strong |

| C-N | 1020-1250 | Medium |

| C-O | 1000-1260 | Strong |

Causality Behind Experimental Choices and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and amino groups. The O-H stretch of the alcohol will appear as a broad, strong band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.[10] The primary amine will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[11][12] The C-H stretching vibrations of the cyclohexane ring will be observed as strong bands between 2850 and 2960 cm⁻¹. The spectrum will also show strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-F, C-N, and C-O stretching vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet: Grind 1-2 mg of the solid sample with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film: Dissolve a small amount of the sample (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride).[14][15] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[14][15]

-

-

Instrument Setup: Place the sample holder (pellet holder or salt plate) in the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Possible Fragment |

| M⁺ | [C₇H₁₂F₃NO]⁺ (Molecular Ion) |

| M-18 | [C₇H₁₀F₃N]⁺ (Loss of H₂O) |

| M-19 | [C₇H₁₂NO]⁺ (Loss of F) |

| M-69 | [C₆H₁₂NO]⁺ (Loss of CF₃) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Causality Behind Experimental Choices and Interpretation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.[16][17] For this compound, the molecular ion peak may be weak or absent due to the lability of the alcohol.[18][19]

Common fragmentation pathways for cyclic alcohols include the loss of water (M-18) and alpha-cleavage.[18][20] The loss of a trifluoromethyl radical (M-69) is also a likely fragmentation pathway. The presence of a nitrogen atom will dictate that the molecular ion has an odd nominal mass, following the nitrogen rule.[21] The fragmentation of the cyclohexane ring can lead to a complex pattern of peaks, with a characteristic peak at m/z 57 often observed for cyclohexanols.[21][22]

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for library matching.[17]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Molecular Structure and Stereoisomers

Caption: 2D representation of cis and trans isomers.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for determining the stereochemistry of the molecule, with ¹⁹F NMR providing a sensitive probe for the trifluoromethyl group. IR spectroscopy serves as a quick and reliable method for confirming the presence of the key functional groups, while mass spectrometry provides crucial information about the molecular weight and fragmentation patterns. By carefully designing the experiments and thoughtfully interpreting the data, researchers can gain a detailed understanding of the structure and properties of this and other complex fluorinated molecules, paving the way for their application in various scientific disciplines.

References

-

Thin solid films of organic compounds are prepared by placing a solution containing the compound on a salt plate and allowing the solvent to evaporate... (n.d.). Available at: [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]

-

Sample preparation for FT-IR. (n.d.). Available at: [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020). Available at: [Link]

-

IR: amines. (n.d.). Available at: [Link]

-

Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). Available at: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Available at: [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. (2016). Available at: [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (n.d.). Available at: [Link]

-

Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Available at: [Link]

-

A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017). Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (n.d.). Available at: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Available at: [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022). Available at: [Link]

-

Cyclohexanol Mass Spec : r/chemhelp - Reddit. (2020). Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

-

Ionization Modes: EI - SHIMADZU CORPORATION. (n.d.). Available at: [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dovepress.com [dovepress.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. acgpubs.org [acgpubs.org]

- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. whitman.edu [whitman.edu]

- 22. reddit.com [reddit.com]

1H and 13C NMR chemical shifts of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Abstract

Introduction

This compound is a fascinating molecule that incorporates several key functional groups onto a cyclohexane scaffold: a hydroxyl group, an amino group, and a trifluoromethyl group. The presence of the trifluoromethyl (CF₃) group is of particular interest in medicinal chemistry, as its incorporation into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

The structural characterization of this compound, however, presents a significant challenge due to the existence of two diastereomers, cis and trans. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the stereochemistry of such substituted cyclohexanes. The precise chemical environment of each proton and carbon atom, influenced by the spatial arrangement of the substituents, gives rise to a unique NMR fingerprint for each isomer.

This guide will delve into the theoretical principles governing the NMR spectra of this molecule, provide predicted ¹H and ¹³C NMR data for both the cis and trans isomers, and outline a detailed experimental protocol for acquiring and interpreting the necessary spectra.

Stereoisomerism and Conformational Analysis

This compound can exist as two diastereomers: cis and trans. The relative orientation of the amino group at C4 and the hydroxyl/trifluoromethyl group at C1 dictates the stereochemistry. In solution, these isomers exist predominantly in a chair conformation to minimize steric strain. The conformational preference of the substituents (axial vs. equatorial) is the primary determinant of the observed NMR parameters.

-

Trans Isomer: The thermodynamically more stable conformation for the trans isomer is the diequatorial form, where both the amino group and the C1 substituent group (assuming the CF₃ is the bulkier group) occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions.

-

Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the trifluoromethyl group, it will strongly prefer the equatorial position, forcing the amino group into an axial position.

Caption: Predicted stable chair conformations of trans and cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Theoretical Principles Influencing Chemical Shifts

The chemical shifts in this compound are governed by the interplay of several factors:

-

Inductive Effects: The electronegative oxygen of the hydroxyl group, nitrogen of the amino group, and the highly electronegative fluorine atoms of the trifluoromethyl group all withdraw electron density from the cyclohexane ring. This "deshielding" effect causes the nearby protons and carbons to resonate at a lower field (higher ppm value).

-

Anisotropic Effects: The C-C and C-H bonds in the ring create magnetic fields that can either shield or deshield nearby nuclei, depending on their orientation relative to the external magnetic field. This is a key reason why axial and equatorial protons have different chemical shifts.

-

Stereoelectronic Effects: The orientation of substituents has a profound impact on chemical shifts.

-

γ-gauche effect: An axial substituent will cause a shielding (upfield shift) of the γ-carbons (C3 and C5) due to steric compression. This is a powerful tool for assigning stereochemistry in ¹³C NMR.

-

Proton environment: Axial protons are generally more shielded (lower ppm) than their equatorial counterparts in a similar environment.

-

-

The Trifluoromethyl Group's Influence: The CF₃ group has a particularly strong influence. Its powerful electron-withdrawing nature significantly deshields the attached carbon (C1). Furthermore, studies on fluorinated cyclohexanes have shown that the CF₃ group has a notable effect on the chemical shifts of carbons at the α and γ positions.[1][2]

Predicted ¹H NMR Spectral Analysis

The most significant differences between the ¹H NMR spectra of the cis and trans isomers will be in the chemical shifts and, most importantly, the coupling constants of the protons at C1 and C4. The following predictions are based on data from analogous compounds like cis- and trans-4-aminocyclohexanol.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | trans-Isomer (predicted) | cis-Isomer (predicted) | Key Distinguishing Features |

| H-1 (CH-OH) | ~3.6 ppm (multiplet) | ~4.0 ppm (multiplet) | H-1 is axial in the trans isomer (more shielded) and equatorial in the cis isomer (more deshielded). |

| H-4 (CH-NH₂) | ~2.7 ppm (tt, J ≈ 12, 3 Hz) | ~3.2 ppm (multiplet, broad) | Crucial for identification. In the trans isomer, axial H-4 shows two large axial-axial couplings (~12 Hz) and two smaller axial-equatorial couplings (~3 Hz), resulting in a clear triplet of triplets. In the cis isomer, equatorial H-4 has only small couplings, resulting in a complex, narrow multiplet. |

| H-2,6 & H-3,5 | 1.2 - 2.1 ppm | 1.4 - 2.3 ppm | Significant signal overlap is expected, forming a complex multiplet region. |

| -OH, -NH₂ | Variable | Variable | Broad signals, chemical shift is dependent on solvent, concentration, and temperature. May not be observed in D₂O due to H-D exchange. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information for distinguishing the isomers. The key features will be the chemical shift of the carbon atoms bearing the substituents and the effect of the axial amino group in the cis isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | trans-Isomer (predicted) | cis-Isomer (predicted) | Key Distinguishing Features |

| C-1 | ~75-80 ppm (q, ¹JCF ≈ 30 Hz) | ~75-80 ppm (q, ¹JCF ≈ 30 Hz) | Quaternary carbon attached to -OH and -CF₃. Deshielded and split into a quartet by the three fluorine atoms. |

| CF₃ | ~125 ppm (q, ¹JCF ≈ 280 Hz) | ~125 ppm (q, ¹JCF ≈ 280 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a very large coupling constant. |

| C-4 | ~49 ppm | ~46 ppm | The C-4 carbon is expected to be slightly more shielded in the cis isomer due to the axial orientation of the amino group. |

| C-2,6 | ~35 ppm | ~32 ppm | Shielded in the cis isomer due to the γ-gauche effect of the axial amino group. |

| C-3,5 | ~30 ppm | ~30 ppm | Less affected by the C4 substituent's orientation. |

Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.[3][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

-

CDCl₃: A common, non-polar solvent.

-

DMSO-d₆: A polar aprotic solvent, good for observing -OH and -NH₂ protons as it slows down exchange.

-

D₂O or CD₃OD: Polar protic solvents. The -OH and -NH₂ proton signals will be broadened or disappear due to exchange with deuterium.[6]

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for both ¹H and ¹³C NMR.[7]

-

-

NMR Instrument Setup & Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all protonated carbons.

-

Number of Scans: 256 to 1024 scans or more may be needed due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Advanced 2D NMR Experiments:

-

COSY (¹H-¹H Correlation Spectroscopy): To establish which protons are coupled to each other, helping to trace the connectivity through the cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over two or three bonds. This is essential for assigning quaternary carbons like C1.

-

Caption: Recommended experimental workflow for the complete NMR analysis.

Data Interpretation: A Decision Guide for Isomer Identification

The key to distinguishing the cis and trans isomers lies in a systematic analysis of the ¹H NMR spectrum, specifically the signal for the proton at the C4 position (H-4).

Caption: Decision tree for distinguishing isomers based on the H-4 signal.

Conclusion

While a definitive experimental spectrum for this compound is not publicly available, a comprehensive and reliable analysis can be performed by leveraging data from structurally similar molecules and fundamental NMR principles. The stereochemical assignment hinges on the careful analysis of ¹H NMR coupling constants, with the multiplicity of the H-4 proton serving as the most decisive indicator. The trans isomer is expected to show a characteristic triplet of triplets for its axial H-4 proton, while the cis isomer will display a complex, narrow multiplet for its equatorial H-4 proton. Complementary data from ¹³C NMR and advanced 2D NMR techniques can further solidify the structural assignment, providing researchers with the confidence needed for applications in drug discovery and materials science.

References

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- Wishart, D.S. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- Jonas, A. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.

- Ma, G., et al. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. The Royal Society of Chemistry.

- BenchChem (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem.

- Mendoza, O.J., et al. (2022).

- Carcenac, Y., et al. (2006).

- ChemicalBook. (n.d.). trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum. ChemicalBook.

- Tordeux, M., et al. (2006). 13C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings.

- Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series.

- Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Mass spectrometry analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Authored by: A Senior Application Scientist

Date: January 5, 2026

Introduction

This compound is a unique aliphatic cyclic compound characterized by the presence of an amino group, a tertiary alcohol, and a trifluoromethyl group. These functionalities impart a distinct chemical reactivity and a complex fragmentation behavior under mass spectrometric analysis. As a building block in medicinal chemistry, understanding its structural integrity and fragmentation pattern is crucial for drug development professionals. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, ionization techniques, and predictable fragmentation pathways.

The strategic placement of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity. The amino group provides a site for further chemical modification and influences the compound's polarity and basicity. The tertiary alcohol functionality also plays a role in the molecule's overall chemical properties. A thorough mass spectrometric analysis is therefore indispensable for the unambiguous identification and characterization of this and related compounds.

I. Physicochemical Properties and Expected Ionization Behavior

To effectively analyze this compound by mass spectrometry, it is essential to first consider its physicochemical properties. The presence of a basic amino group (pKa ~9-10) makes this compound an excellent candidate for positive ion mode electrospray ionization (ESI). Protonation will readily occur at the nitrogen atom, forming a stable [M+H]⁺ ion. Atmospheric pressure chemical ionization (APCI) is also a viable option, particularly if the analyte is less polar or if ESI fails to yield a strong signal.

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₇H₁₂F₃NO | Based on the structure |

| Monoisotopic Mass | 183.0871 u | Crucial for high-resolution mass spectrometry |

| Ionization Mode | Positive Ion Mode ([M+H]⁺) | The basic amino group is readily protonated.[1][2] |

| Suitable Ionization Technique | Electrospray Ionization (ESI) | Ideal for polar, non-volatile compounds containing basic functional groups.[1][3][4] |

| Alternative Ionization | Atmospheric Pressure Chemical Ionization (APCI) | Can be effective for less polar compounds or as a complementary technique.[1][3] |

II. Experimental Workflow for Mass Spectrometric Analysis

A systematic workflow ensures reproducible and high-quality data. The following diagram and protocol outline the key steps from sample preparation to data analysis.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 1:1 mixture of high-purity methanol and deionized water.

-

To aid in protonation, add formic acid to a final concentration of 0.1% (v/v).

-

Vortex the solution until the sample is completely dissolved.

-

Perform a serial dilution to a final concentration of 1 µg/mL for initial analysis.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

-

Full Scan (MS1): Acquire data from m/z 50 to 300 to observe the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 184.1) for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

III. Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 184.1) is expected to be driven by the lability of the C-C bonds of the cyclohexane ring, and the loss of neutral molecules such as water and ammonia. The electron-withdrawing trifluoromethyl group will also influence the fragmentation cascade.

Positive Ion Mode ([M+H]⁺) Fragmentation:

The primary fragmentation pathways for the [M+H]⁺ ion of this compound are depicted below.

Caption: Predicted major fragmentation pathways for protonated this compound.

Detailed Explanation of Fragmentation Pathways:

-

Pathway 1: Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water from the tertiary alcohol, a common fragmentation pathway for alcohols.[5][6] This results in the formation of a carbocation at m/z 166.1.

-

Pathway 2: Loss of Ammonia (NH₃): The loss of ammonia from the protonated amino group is another expected fragmentation route, leading to a fragment ion at m/z 167.1.[5]

-

Pathway 3: Ring Cleavage: Following the initial loss of water, the resulting ion at m/z 166.1 can undergo further fragmentation via cleavage of the cyclohexyl ring. A plausible fragmentation would be the loss of a neutral butene molecule, resulting in a fragment at m/z 114.1.

-

Pathway 4: Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical. This is more likely to occur after the initial loss of a stable neutral molecule like ammonia, from the fragment at m/z 167.1 to produce an ion at m/z 97.1.

Table of Predicted Fragment Ions:

| m/z (Predicted) | Proposed Formula | Proposed Structure/Loss |

| 184.1 | C₇H₁₃F₃NO⁺ | [M+H]⁺ |

| 166.1 | C₇H₁₁F₃N⁺ | [M+H - H₂O]⁺ |

| 167.1 | C₇H₁₂F₃O⁺ | [M+H - NH₃]⁺ |

| 114.1 | C₄H₅F₃N⁺ | [M+H - H₂O - C₄H₆]⁺ |

| 97.1 | C₇H₁₂O⁺ | [M+H - NH₃ - CF₃]⁺ |

IV. Trustworthiness and Self-Validating Protocols

The robustness of this analytical method is ensured by incorporating several quality control and validation steps:

-

High-Resolution Mass Spectrometry (HRMS): The use of an Orbitrap or TOF mass spectrometer will provide accurate mass measurements, allowing for the confirmation of elemental compositions for the parent and fragment ions.[3]

-

Isotopic Pattern Analysis: The presence of naturally occurring isotopes (e.g., ¹³C) will result in an M+1 peak. The relative intensity of this peak should align with the predicted value for the elemental composition of the ion.

-

Use of a Blank: Injecting a solvent blank between samples helps to identify any potential carryover or contamination.

-

Spiking Experiments: In a complex matrix, spiking the sample with a known concentration of a synthesized standard of this compound can confirm the retention time and fragmentation pattern.

V. Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the compound's inherent chemical properties. By employing ESI in positive ion mode coupled with tandem mass spectrometry, a rich fragmentation spectrum can be obtained. The predictable losses of water and ammonia, followed by ring cleavage and loss of the trifluoromethyl group, provide a structural fingerprint for this molecule. The protocols and fragmentation pathways detailed in this guide offer a robust framework for researchers and drug development professionals to confidently identify and characterize this important chemical entity.

References

-

Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

-

Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

4-Aminocyclohexanol. PubChem. Available at: [Link]

-

Identification of small molecules using accurate mass MS/MS search. PMC. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]

-

trans-4-amino-1-methyl-cyclohexanol. PubChem. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. Available at: [Link]

-

Cyclohexanol Mass Spec. Reddit. Available at: [Link]

-

A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. PubMed. Available at: [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Available at: [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uab.edu [uab.edu]

- 3. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and detailed spectral interpretation of this unique trifluoromethylated amino alcohol. The structure of this guide is tailored to provide a logical and in-depth exploration of the topic, moving from foundational concepts to nuanced spectral analysis.

Introduction: The Significance of Spectroscopic Analysis for this compound

This compound is a fascinating molecule that incorporates several key functional groups onto a cyclohexane scaffold: a primary amine (-NH₂), a tertiary alcohol (-OH), and a trifluoromethyl (-CF₃) group. This combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a molecule and gain insights into its structure. For a multifunctional molecule like this compound, IR spectroscopy serves as an essential tool for structural verification, quality control, and studying intermolecular interactions.

This guide will provide a predictive analysis of the key features of the IR spectrum of this compound, drawing upon established spectroscopic data for analogous compounds.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a clean and interpretable IR spectrum is paramount. The choice of sampling technique is critical and depends on the physical state of the sample.[3] Given that this compound is likely a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended method due to its minimal sample preparation and ease of use.[2][4][5]

Recommended Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[4] An evanescent wave penetrates a small distance into the sample, and the resulting absorption provides a high-quality spectrum of the material's surface.[5]

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[4]

-

Once the crystal is dry, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental absorptions.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After data collection, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.[4]

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Predicted IR Spectrum: A Detailed Band-by-Band Interpretation

The IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching Vibrations

This region is dominated by the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups.

-

O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the range of 3600-3200 cm⁻¹ .[7][8][9] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.[9] For a tertiary alcohol, the stretching frequency is typically observed around 3660 cm⁻¹ in its free form, but hydrogen bonding shifts this to lower wavenumbers.[10]

-

N-H Stretch (Primary Amine): Primary amines typically exhibit two distinct bands in this region due to symmetric and asymmetric stretching modes.[11][12][13][14] These are expected to appear as two sharper peaks superimposed on the broad O-H band, or on its shoulder, in the 3500-3300 cm⁻¹ range.[15] The presence of two peaks is a definitive indicator of a primary amine (-NH₂).[11]

The Aliphatic C-H Stretching Region (3000-2800 cm⁻¹)

The cyclohexane ring provides a series of absorptions in this region.

-

C-H Stretch (Cyclohexane): Multiple sharp to medium intensity peaks are expected between 2950 cm⁻¹ and 2850 cm⁻¹ .[16] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the CH₂ groups of the cyclohexane ring.[17][18]

The Fingerprint Region (1800-400 cm⁻¹): A Wealth of Structural Information

This complex region contains a multitude of bending and stretching vibrations that are unique to the molecule as a whole.

-

N-H Bending (Amine): A medium to strong intensity band is anticipated in the 1650-1580 cm⁻¹ range, corresponding to the scissoring (bending) vibration of the primary amine group.[11][12][14]

-

C-H Bending (Cyclohexane): The scissoring vibrations of the CH₂ groups of the cyclohexane ring typically appear around 1480-1440 cm⁻¹ .[16]

-

C-F Stretching (Trifluoromethyl Group): The C-F bonds of the -CF₃ group will give rise to very strong and characteristic absorption bands. Due to the coupling of stretching vibrations, multiple strong bands are expected in the 1350-1100 cm⁻¹ region.[19][20] The high electronegativity of fluorine and the strength of the C-F bond result in intense absorptions, often making them the most prominent peaks in the fingerprint region.

-

C-O Stretching (Tertiary Alcohol): A strong absorption corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the range of 1200-1100 cm⁻¹ .[8][21] This band may overlap with the strong C-F absorptions.

-

C-N Stretching (Aliphatic Amine): A medium to weak absorption for the C-N stretching vibration is predicted to be in the 1250-1020 cm⁻¹ range.[12][14][22] This peak is also likely to be obscured by the more intense C-F and C-O stretching bands.

-

N-H Wagging (Amine): A broad, medium-intensity band due to the out-of-plane N-H wagging of the primary amine may appear in the 910-665 cm⁻¹ region.[12][14]

Data Presentation: Summary of Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch | Tertiary Alcohol | 3600 - 3200 | Strong, Broad | Broadness due to hydrogen bonding.[7][8][9] |

| N-H Stretch | Primary Amine | 3500 - 3300 | Medium, Sharp (two bands) | Asymmetric and symmetric stretching modes.[11][12][13] |

| C-H Stretch | Cyclohexane CH₂ | 2950 - 2850 | Strong, Sharp | Multiple peaks expected.[16] |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong | Characteristic of primary amines.[12][14] |

| C-H Bend (Scissoring) | Cyclohexane CH₂ | 1480 - 1440 | Medium | Characteristic of the cyclohexane ring.[16] |

| C-F Stretches | Trifluoromethyl | 1350 - 1100 | Very Strong | Multiple intense bands due to coupling.[19][20] |

| C-O Stretch | Tertiary Alcohol | 1200 - 1100 | Strong | May overlap with C-F absorptions.[8][21] |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium | May be obscured by stronger bands.[12][14][22] |

| N-H Wag | Primary Amine | 910 - 665 | Medium, Broad | Out-of-plane bending.[12][14] |

The Influence of Stereochemistry

The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable.[23] The substituents (amino, hydroxyl, and trifluoromethyl groups) can be in either axial or equatorial positions. Different stereoisomers (e.g., cis/trans isomers with respect to the amino and hydroxyl groups) will exist. While IR spectroscopy is generally less sensitive to subtle stereochemical differences compared to NMR, the conformation of the ring and the orientation of the functional groups can influence the exact position and shape of vibrational bands, particularly in the fingerprint region.[24] For instance, the C-O stretching frequency can be sensitive to whether the hydroxyl group is in an axial or equatorial position. A detailed comparative analysis of the spectra of isolated stereoisomers would be necessary to assign specific bands to particular conformations.

Visualizing the Process and Structure

To better understand the workflow and the molecule , the following diagrams are provided.

Caption: A simplified workflow for ATR-FTIR analysis.

Caption: Key functional groups and their IR signatures.

Conclusion

The infrared spectrum of this compound is predicted to be rich and informative, with characteristic absorption bands for each of its key functional groups. The broad O-H stretch, the double peak of the N-H stretch, the strong aliphatic C-H stretches, and the exceptionally intense C-F stretching bands in the fingerprint region collectively provide a unique spectral fingerprint for this molecule. This guide provides a solid framework for researchers to interpret the IR spectrum of this compound, aiding in its identification, characterization, and quality assessment in various scientific and industrial applications.

References

- Vertex AI Search. (n.d.). INFRARED SPECTROSCOPY.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Northern Illinois University. (n.d.). Sample preparation for FT-IR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- NIH. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.

- Unknown. (n.d.). IR: amines.

- RSC Publishing. (n.d.). Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 2.—F—F and H—F coupling constants in fluorocyclohexanes.

- WebSpectra. (n.d.). IR Absorption Table.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research.

- ACS Publications. (n.d.). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Prezi. (2025). IR Spectra of Alcohols.

- International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy.

- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- Spectroscopy Online. (2017). Alcohols—The Rest of the Story.

- MSU chemistry. (n.d.). Infrared Spectrometry.

- Unknown. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.

- ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.

- Journal of the Chemical Society (Resumed). (n.d.). Stereochemistry of cyclohexane derivatives. Part V. Infrared spectra and conformations of stereoisomeric 1 : 2-diols.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram.

- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.

- AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.

Sources

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jascoinc.com [jascoinc.com]

- 4. agilent.com [agilent.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. prezi.com [prezi.com]

- 8. adichemistry.com [adichemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. allreviewjournal.com [allreviewjournal.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Infrared Spectrometry [www2.chemistry.msu.edu]

- 23. researchgate.net [researchgate.net]

- 24. 843. Stereochemistry of cyclohexane derivatives. Part V. Infrared spectra and conformations of stereoisomeric 1 : 2-diols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Conformational Analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications in medicinal chemistry and materials science. This guide provides a comprehensive technical analysis of 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, a molecule of significant interest due to the unique interplay of its sterically demanding and electronically influential substituents. We will dissect the conformational preferences of both cis and trans isomers, underpinned by an examination of steric hindrance, stereoelectronic effects, and the potential for intramolecular hydrogen bonding. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing both the theoretical underpinnings and the practical experimental and computational workflows required for a rigorous conformational analysis.

Introduction: The Significance of Conformational Control

The three-dimensional architecture of a molecule is intrinsically linked to its function. For pharmacologically active compounds, specific conformations are often required for optimal binding to biological targets. This compound presents a fascinating case study in conformational analysis. The cyclohexane scaffold provides a well-defined, yet conformationally mobile, framework. The substituents—an amino group, a hydroxyl group, and a trifluoromethyl group—each impart distinct steric and electronic properties that collectively dictate the molecule's preferred shape. A thorough understanding of this conformational equilibrium is paramount for the rational design of novel therapeutics and functional materials. The introduction of the trifluoromethyl group, in particular, can significantly alter properties such as metabolic stability and lipophilicity, making its spatial orientation a critical design element.[1]

Foundational Principles: The Cyclohexane Chair

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring inversion, these positions interconvert. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable, as it avoids unfavorable 1,3-diaxial interactions.[2][3]

Analysis of Substituent Effects

The conformational preference of this compound is determined by the cumulative effects of its three substituents. We can begin to understand these effects by considering their individual steric demands, often quantified by A-values, which represent the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.

| Substituent | A-value (kcal/mol) | Key Characteristics |

| -NH₂ | ~1.2-1.8 | Moderate steric bulk. Can act as a hydrogen bond donor and acceptor. |

| -OH | ~0.6-1.0 | Moderate steric bulk. A-value is solvent-dependent. Strong hydrogen bond donor and acceptor. |

| -CF₃ | ~2.1-2.7 | High steric bulk. Strongly electron-withdrawing. |

Table 1: A-values and key characteristics of the substituents of this compound.

It is crucial to note that A-values are not perfectly additive in multisubstituted systems, especially when strong intramolecular interactions or stereoelectronic effects are at play.

The Geminal Diorganic Substituents at C1: A Battle of Bulk and Electronics

The C1 position is substituted with both a hydroxyl and a trifluoromethyl group. In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial.[4] Given the significantly larger A-value of the trifluoromethyl group compared to the hydroxyl group, there is a strong preference for the -CF₃ group to occupy the equatorial position to minimize steric strain.

Stereoelectronic Considerations: Beyond Sterics

The conformational analysis of this molecule is not solely governed by sterics. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role.

-

The Gauche Effect: For the geminal -OH and -CF₃ groups, a gauche relationship between these two electronegative substituents may be more stable than an anti-relationship due to stabilizing hyperconjugative interactions.[5][6]

-

Pseudo-Anomeric Effects: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire ring. This can lead to unexpected conformational preferences, sometimes favoring axial arrangements that are typically disfavored by sterics. Such "pseudo-anomeric effects" have been observed in other fluorinated cyclohexanes.[7][8][9]

-

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl and an amino group introduces the possibility of intramolecular hydrogen bonding. This can significantly stabilize certain conformations, potentially overriding simple steric considerations. The formation and strength of such bonds are highly dependent on the solvent environment.[10][11][12][13][14]

Conformational Equilibria of the Isomers

Based on the principles outlined above, we can predict the most stable conformations for the cis and trans isomers of this compound.

trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

In the trans isomer, the amino group and the substituents at C1 are on opposite faces of the ring. The two possible chair conformations are:

-

Diequatorial-like: -NH₂ equatorial, and at C1, -CF₃ equatorial and -OH axial.

-

Diaxial-like: -NH₂ axial, and at C1, -CF₃ axial and -OH equatorial.

The diequatorial-like conformer is expected to be significantly more stable. This arrangement places the two largest groups (-CF₃ and -NH₂) in the sterically favored equatorial positions. The smaller -OH group occupies the axial position at C1.

Caption: Conformational equilibrium of trans-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

In the cis isomer, the amino group and the substituents at C1 are on the same face of the ring. The two chair conformations present a more complex scenario:

-

Conformer A: -NH₂ axial, and at C1, -CF₃ equatorial and -OH axial.

-

Conformer B: -NH₂ equatorial, and at C1, -CF₃ axial and -OH equatorial.

In Conformer A, the bulky -CF₃ group is equatorial, but the -NH₂ group is axial, leading to 1,3-diaxial interactions. In Conformer B, the -NH₂ group is equatorial, but the even bulkier -CF₃ group is now axial, creating significant steric strain. Therefore, Conformer A is predicted to be the more stable of the two, although the energy difference may be less pronounced than in the trans isomer. The possibility of an intramolecular hydrogen bond between an axial amino group and an axial hydroxyl group in Conformer A could provide additional stabilization.

Caption: Conformational equilibrium of cis-4-Amino-1-(trifluoromethyl)cyclohexan-1-ol.

Experimental and Computational Workflows

A definitive conformational analysis requires a synergistic approach, combining experimental spectroscopic data with high-level computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for determining the conformation of cyclohexane derivatives in solution.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence hydrogen bonding and, therefore, the conformational equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions.

-

For more detailed analysis, ¹³C and ¹⁹F NMR spectra should also be acquired.

-

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different.

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them (the Karplus relationship). This is the most powerful tool for determining axial vs. equatorial positions.

-

³J(ax,ax) is typically large (10-13 Hz).

-

³J(ax,eq) and ³J(eq,eq) are typically small (2-5 Hz).

-

-

NOESY: The presence of strong NOE cross-peaks between protons in a 1,3-diaxial relationship provides definitive evidence for their spatial proximity.

-

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to observe changes in the conformational equilibrium and, in some cases, "freeze out" individual conformers at low temperatures. This allows for the direct measurement of the equilibrium constant and the calculation of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide invaluable insights into the relative energies and geometries of different conformers.

Step-by-Step Protocol:

-

Conformational Search:

-